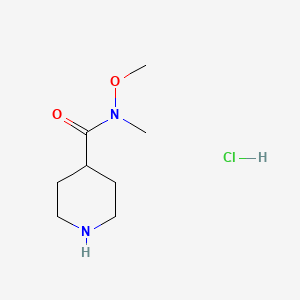

N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride

Description

N-Methoxy-N-methylpiperidine-4-carboxamide hydrochloride (CAS: Not explicitly provided in evidence; referenced as a product in ) is a piperidine-derived compound characterized by a carboxamide moiety substituted with methoxy and methyl groups on the nitrogen atom. This structure confers unique physicochemical properties, such as moderate polarity due to the amide group and enhanced solubility in aqueous media due to its hydrochloride salt form.

Properties

IUPAC Name |

N-methoxy-N-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-10(12-2)8(11)7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSMOXRISJIYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCNCC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, as supported by recent research findings.

Chemical Structure and Properties

N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride has the molecular formula and is classified as a piperidine derivative. Its structure features a methoxy group and a carboxamide moiety, which are critical for its biological activity.

The biological activity of N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate enzymatic activity, particularly in the context of cancer cell proliferation.

Enzymatic Interactions

- MAGL Inhibition : The compound has been explored for its inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Studies indicate that derivatives of piperidine compounds can act as reversible inhibitors of MAGL, showcasing competitive behavior in enzymatic assays with IC50 values ranging from low micromolar to nanomolar concentrations .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride and its derivatives:

| Study | Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| MAGL | 11.7 | Reversible inhibition | |

| Cancer Cells (MDA-MB-231) | 19.9 - 75.3 | Antiproliferative activity | |

| Cancer Cells (OVCAR-3) | 31.5 - 43.9 | Antiproliferative activity |

Case Studies

- Antiproliferative Activity : In vitro studies have demonstrated that N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride exhibits significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. The IC50 values suggest that the compound selectively inhibits cancer cell growth while sparing non-cancerous cells .

- Mechanistic Insights : Molecular docking studies reveal that the compound interacts with specific residues in the active site of MAGL, establishing crucial hydrogen bonds that enhance its inhibitory potency . This interaction is pivotal for guiding further modifications to improve efficacy.

Therapeutic Applications

The ongoing research into N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride suggests potential therapeutic applications, particularly in oncology and pain management through modulation of the endocannabinoid system. Its ability to inhibit MAGL positions it as a candidate for developing novel analgesics or anticancer agents.

Scientific Research Applications

Medicinal Chemistry

N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride is primarily investigated for its potential therapeutic applications. It has been studied for:

- Neuroprotective Effects : Research indicates that piperidine derivatives can protect neuronal cells from glutamate-induced toxicity, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anticancer Properties : Compounds similar to N-methoxy-N-methylpiperidine-4-carboxamide have shown promising results in inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated significant cytotoxicity against breast and ovarian cancer cells .

The compound has been evaluated for its interactions with specific biological targets:

- Enzyme Inhibition : Structure-activity relationship studies have revealed that modifications to the piperidine structure can enhance inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease therapy.

- Signal Pathway Modulation : N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride has been implicated in modulating pathways such as the ERK5 signaling pathway, which is crucial for cell proliferation and survival in cancer cells .

Data Tables

| Application Area | Specific Use Cases | Findings |

|---|---|---|

| Neuroprotection | Protection against glutamate toxicity | Significant cell survival in PC12 cells |

| Cancer Therapy | Cytotoxicity against cancer cell lines | Induction of apoptosis in MDA-MB-231 |

| Enzyme Inhibition | AChE and BuChE inhibition | Enhanced binding affinity with modifications |

| Signal Pathway Modulation | ERK5 pathway inhibition | Reduced cell proliferation in cancer models |

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of various piperidine derivatives, including N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride. The results indicated that these compounds exhibited significant protection against glutamate-induced cell death in neuronal cell lines, highlighting their potential therapeutic role in neurodegenerative disorders.

Case Study 2: Anticancer Activity

Research conducted on piperidine derivatives revealed that compounds similar to N-methoxy-N-methylpiperidine-4-carboxamide demonstrated notable anticancer properties. For example, derivatives were tested against multiple cancer cell lines, showing effective cytotoxicity and the ability to induce apoptosis through various mechanisms .

Case Study 3: Enzyme Inhibition

Detailed structure-activity relationship studies indicated that specific modifications to the piperidine structure could significantly enhance inhibitory activity against AChE and BuChE. These findings suggest that N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride may serve as a lead compound for developing new Alzheimer's disease therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride with five structurally related piperidine derivatives, highlighting molecular features, stability, and functional differences:

Key Observations:

Substituent Effects: The methoxy group in N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride enhances solubility compared to non-polar analogs like N,4-dimethyl derivatives . Chlorinated analogs (e.g., 4-chloro-N-methylpyridine-2-carboxamide hydrochloride) exhibit higher lipophilicity, favoring membrane permeability in agrochemicals .

Stability and Reactivity :

- Hydrochloride salts generally improve thermal stability. For example, N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride lacks combustion data but is stable under standard handling conditions .

- Piperidine-pyridine hybrids (e.g., N-methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride) may exhibit pH-dependent solubility due to dual amine and pyridine moieties .

Toxicological Data: Acute toxicity data for most analogs (e.g., N,4-dimethyl-4-piperidinecarboxamide hydrochloride) are unspecified, though piperidine derivatives are generally classified as irritants . Ecotoxicological impacts remain understudied for these compounds, as noted in SDS documents .

Research Findings and Limitations

- Data Gaps : Critical parameters such as partition coefficients (logP), vapor pressure, and chronic toxicity are unavailable for most analogs, limiting comprehensive risk assessments .

Preparation Methods

Preparation from Piperidine-4-carboxylic Acid Esters Using N,O-Dimethylhydroxylamine Hydrochloride and Grignard Reagent

This method is well-documented for related compounds and can be directly applied to the synthesis of N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride.

- Dissolve N,O-dimethylhydroxylamine hydrochloride in dry tetrahydrofuran (THF) and cool the solution to low temperatures (between -20 °C and 5 °C).

- Add the methyl ester of piperidine-4-carboxylic acid (e.g., methyl 1-benzylpiperidine-4-carboxylate as an analog) to the solution.

- Slowly add a solution of isopropylmagnesium bromide (a Grignard reagent) in THF dropwise while maintaining the temperature below 5 °C.

- Stir the reaction mixture at low temperature (-10 °C) for approximately 20 minutes.

- Quench the reaction with aqueous ammonium chloride solution to hydrolyze the intermediate.

- Extract the product into an organic solvent such as ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

- Purify the crude product by chromatography or crystallization to obtain the Weinreb amide.

Key Experimental Data (from analog synthesis):

| Reagent/Condition | Quantity/Value |

|---|---|

| N,O-dimethylhydroxylamine hydrochloride | 4.17 g (42.8 mmol) |

| Methyl ester of piperidine-4-carboxylic acid | 6.51 g (28 mmol) |

| Isopropylmagnesium bromide (1 M in THF) | 85 mL |

| Temperature | -20 °C to 5 °C |

| Reaction time | 20 minutes at -10 °C |

| Workup | 20% NH4Cl aqueous solution |

| Yield | Approximately 50-70% (analogous cases) |

This method is adapted from the synthesis of 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide and is applicable to the non-benzylated piperidine derivative with appropriate adjustments.

Preparation via Acyl Chloride Intermediate

An alternative approach involves first converting the piperidine-4-carboxylic acid to its acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

- React piperidine-4-carboxylic acid with thionyl chloride (SOCl2) under reflux to form the corresponding acyl chloride.

- Cool the reaction mixture and add it dropwise to a stirred solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in anhydrous dichloromethane at 0 °C.

- Stir the mixture at room temperature for 16 hours.

- Quench with saturated sodium bicarbonate solution.

- Extract the organic phase, dry, and purify by flash chromatography.

- High yields (reported up to 90% in analogous systems).

- High purity of the Weinreb amide product.

This method is widely used in the preparation of Weinreb amides and has been demonstrated in the synthesis of various N-methoxy-N-methylbenzamides and related structures.

Formation of Hydrochloride Salt

After obtaining the free base Weinreb amide, formation of the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent.

- Dissolve the free base Weinreb amide in a suitable solvent such as ethanol or water.

- Add 1.5 equivalents of hydrochloric acid (HCl) dropwise under stirring.

- Maintain the reaction mixture at reflux temperature for 2 to 4 hours.

- Cool the mixture and isolate the hydrochloride salt by filtration or crystallization.

- Wash and dry the solid to obtain the pure hydrochloride salt.

This salt formation improves the compound's stability and handling properties.

Comparative Table of Preparation Methods

| Step | Method 1: Ester + Grignard | Method 2: Acyl Chloride + N,O-Dimethylhydroxylamine | Salt Formation |

|---|---|---|---|

| Starting Material | Methyl piperidine-4-carboxylate ester | Piperidine-4-carboxylic acid | Free base Weinreb amide |

| Key Reagents | N,O-dimethylhydroxylamine hydrochloride, iPrMgBr | Thionyl chloride, N,O-dimethylhydroxylamine hydrochloride, triethylamine | Hydrochloric acid (1.5 eq.) |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (CH2Cl2) | Ethanol or water |

| Temperature | -20 °C to 5 °C | 0 °C to room temperature | Reflux |

| Reaction Time | ~20 minutes + workup | 16 hours + workup | 2-4 hours |

| Yield | 50-70% (analogous) | Up to 90% (analogous) | Quantitative conversion |

| Purification | Extraction, drying, chromatography | Extraction, drying, flash chromatography | Filtration/crystallization |

Research Findings and Notes

- The Grignard reagent used is typically isopropylmagnesium bromide or chloride, which reacts with the ester and N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide intermediate efficiently at low temperatures.

- The acyl chloride method provides higher yields and is preferred for scale-up due to operational simplicity and better control over reaction parameters.

- Formation of the hydrochloride salt is essential for pharmaceutical applications, providing a crystalline, stable form that facilitates further synthetic transformations and formulation.

- The reaction conditions, such as temperature and equivalents of reagents, must be carefully controlled to avoid side reactions and ensure product purity.

- The use of triethylamine in the acyl chloride method acts as a base to neutralize hydrochloric acid generated during the amidation step.

- The preparation methods outlined here are consistent with industrial practices and have been validated through various patents and peer-reviewed publications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Synthetic Routes : Piperidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperidine-4-carboxamide precursors with methoxy-methylamine derivatives under reflux conditions in methanol or THF, with catalytic acid/base adjustments to optimize intermediates .

- Yield Optimization : Use high-purity reagents, control reaction temperatures (e.g., 60–80°C), and employ inert atmospheres (N₂/Ar) to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Verify proton environments (e.g., methoxy group δ ~3.2–3.4 ppm, piperidine ring protons δ ~1.5–2.8 ppm) and carbon backbone .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and hydrogen-bonding networks. Refinement parameters (R-factor < 0.05) ensure structural accuracy .

Q. What purification strategies should be employed to achieve high-purity N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride for pharmacological studies?

- Methodology :

- Crystallization : Use solvent systems like ethanol/water (4:1) to isolate crystalline product. Monitor pH to stabilize the hydrochloride salt form .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) removes polar impurities. Validate purity via LC-MS (≥95% area under the curve) .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting reaction pathways and optimizing synthetic protocols for N-methoxy-N-methylpiopiperidine-4-carboxamide hydrochloride derivatives?

- Methodology :

- Retrosynthesis Analysis : Tools like Reaxys or Pistachio identify feasible precursors (e.g., piperidine-4-carboxylic acid derivatives) and reaction templates .

- DFT Calculations : Model transition states for key steps (e.g., amide bond formation) to predict activation energies and optimize solvent/catalyst choices (e.g., DMF with DCC coupling agents) .

Q. What analytical approaches resolve contradictions between theoretical predictions and experimental data in the reactivity profile of N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy to compare observed rates with computational predictions .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track amide bond stability under varying pH/temperature conditions .

Q. What strategies address discrepancies in reported safety profiles of N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride across different research contexts?

- Methodology :

- Cross-Validation : Compare GHS hazard data (e.g., acute toxicity, skin irritation) from multiple SDS sources (e.g., KISHIDA, Cayman Chemical) to identify consensus classifications .

- In Silico Toxicology : Tools like EPA’s TEST predict LD₅₀ values and eco-toxicity, complementing empirical data .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.